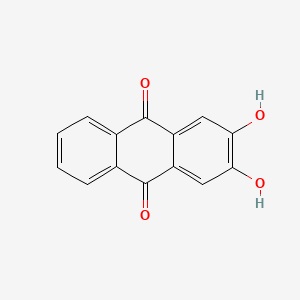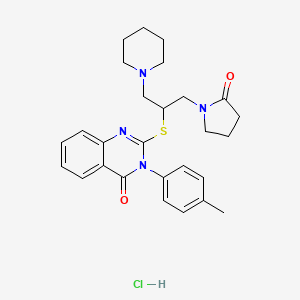
3-Pentanethiol-2,2,4,4-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanethiol-2,2,4,4-tetramethyl- is an organic compound with the molecular formula C9H20S. It is characterized by the presence of a thiol group (-SH) attached to a pentane backbone with four methyl groups at the 2 and 4 positions. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanethiol-2,2,4,4-tetramethyl- typically involves the reaction of 2,2,4,4-tetramethylpentan-3-one with hydrogen sulfide in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The process can be summarized as follows: [ \text{2,2,4,4-tetramethylpentan-3-one} + \text{H}_2\text{S} \rightarrow \text{3-Pentanethiol-2,2,4,4-tetramethyl-} ]
Industrial Production Methods
Industrial production of 3-Pentanethiol-2,2,4,4-tetramethyl- may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentanethiol-2,2,4,4-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) can be used to replace the thiol group.
Major Products Formed
Oxidation: Disulfides (R-S-S-R)
Reduction: Corresponding alkanes (R-H)
Substitution: Various substituted thiols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Pentanethiol-2,2,4,4-tetramethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of sulfur metabolism.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Pentanethiol-2,2,4,4-tetramethyl- involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate biochemical pathways, particularly those involving sulfur-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
3-Pentanone, 2,2,4,4-tetramethyl-: A ketone with a similar backbone but different functional group.
2,2,4,4-Tetramethyl-3-pentanone: Another ketone with a similar structure.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An alcohol with a similar backbone.
Uniqueness
3-Pentanethiol-2,2,4,4-tetramethyl- is unique due to its thiol group, which imparts distinct chemical properties and reactivity compared to its ketone and alcohol analogs. The presence of the thiol group allows it to participate in specific reactions, such as forming disulfides, which are not possible with ketones or alcohols.
Propiedades
Número CAS |
57602-97-8 |
|---|---|
Fórmula molecular |
C9H20S |
Peso molecular |
160.32 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethylpentane-3-thiol |
InChI |
InChI=1S/C9H20S/c1-8(2,3)7(10)9(4,5)6/h7,10H,1-6H3 |
Clave InChI |
NURHHWDAGYITJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(C)(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


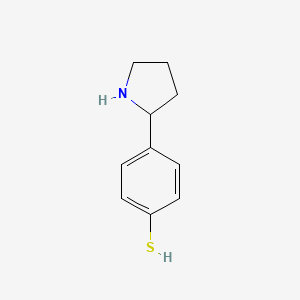

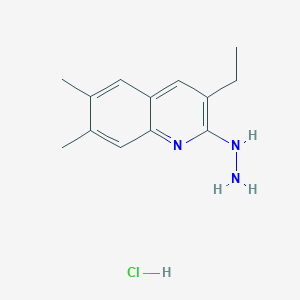
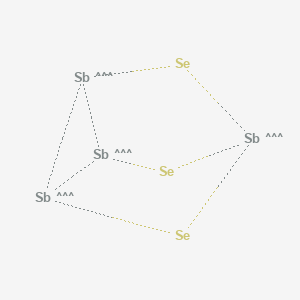

![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)
![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)
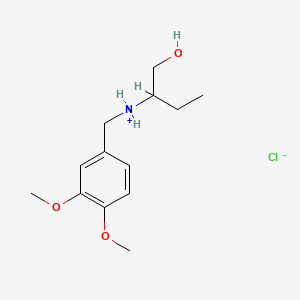
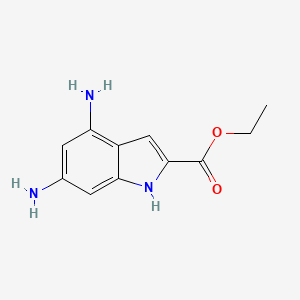
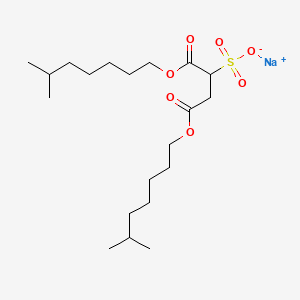
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one](/img/structure/B13751111.png)
